molecular formula C11H12BrNO B2828687 7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one CAS No. 2167882-53-1

7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one

Cat. No. B2828687
CAS RN: 2167882-53-1
M. Wt: 254.127
InChI Key: OWIIQOFCXWLQKN-UHFFFAOYSA-N
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Description

7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one, also known as 7-bromo-3,3-dimethyl-3,4-dihydro-2H-quinolin-1-one, is a heterocyclic compound with a wide range of applications. It is an important intermediate in the synthesis of pharmaceuticals and other compounds, as well as a useful tool for studying the mechanism of action of various biochemical and physiological processes.

Scientific Research Applications

Photolabile Protecting Groups

7-Bromo-3,3-dimethyl-3,4-dihydroquinolin-2(1H)-one and its derivatives, such as brominated hydroxyquinolines, are explored for their use as photolabile protecting groups. These compounds exhibit high efficiency in photochemical release reactions, making them valuable in the study of biological systems. Their enhanced solubility and low fluorescence are advantageous for applications in vivo, offering a means to control the release of biological messengers with light (Fedoryak & Dore, 2002).

Stereochemistry and Structural Analysis

Research has also focused on the structural and stereochemical aspects of similar compounds. Studies on dihydroquinolines and their derivatives reveal insights into their stereochemical behavior, including axial disposition of methyl groups to avoid adverse interactions. These findings are crucial for understanding the molecular configuration and reactivity of such compounds (Nagarajan et al., 1978).

Photophysical Properties

The photophysical properties of brominated hydroxyquinolines are significant for their applications in photoremoveable protecting groups. These compounds exhibit efficient photolysis under both single and multiphoton excitation, which is crucial for their use in controlling the release of caged compounds in physiological conditions. Such characteristics enable their use alongside fluorescent indicators in biological experiments (Zhu et al., 2006).

Biological Effects

In the realm of biological effects, certain derivatives have been synthesized and evaluated for their potential in cancer treatment. For instance, compounds with high affinity for the sigma-2 receptor, a marker upregulated in tumor cells, have been synthesized and tested. These studies contribute to the development of novel PET radiotracers for imaging solid tumors, highlighting the therapeutic potential of such compounds (Rowland et al., 2006).

properties

IUPAC Name

7-bromo-3,3-dimethyl-1,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-11(2)6-7-3-4-8(12)5-9(7)13-10(11)14/h3-5H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIIQOFCXWLQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C=C2)Br)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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